molecular formula C16H15FO B1327408 2'-Fluoro-3-(2-methylphenyl)propiophenone CAS No. 898789-70-3

2'-Fluoro-3-(2-methylphenyl)propiophenone

Cat. No. B1327408
CAS RN: 898789-70-3
M. Wt: 242.29 g/mol
InChI Key: XQWNHIQOFLOIHG-UHFFFAOYSA-N
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Description

The compound 2'-Fluoro-3-(2-methylphenyl)propiophenone, while not directly studied in the provided papers, is related to various fluorinated aromatic compounds that have been synthesized and characterized. These compounds often exhibit unique physical and chemical properties due to the presence of fluorine atoms, which can significantly alter the behavior of the molecules in chemical reactions and influence their molecular structure.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of interest in several studies. For instance, the preparation of 2-fluoro-6-(3-methyl-2-butenyl)phenol is achieved by reacting 2-fluorophenol with 1-chloro-3-methyl-2-butene in the presence of metallic sodium . Similarly, the synthesis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone involves a reaction with dry ethanol and orthophosphoric acid, followed by purification steps . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of 2'-Fluoro-3-(2-methylphenyl)propiophenone.

Molecular Structure Analysis

Crystallographic studies are essential for understanding the molecular structure of fluorinated compounds. For example, the crystal structure of various salts of 2,3,7-trihydroxy-9-phenyl-fluorone shows how the orientation of the phenyl group can vary to participate in intermolecular aromatic interactions . The crystal structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone reveals the importance of substituted thiophenes in material science and pharmaceuticals . These studies suggest that the molecular structure of 2'-Fluoro-3-(2-methylphenyl)propiophenone would likely exhibit interesting intermolecular interactions due to the presence of the fluorine atom and the aromatic rings.

Chemical Reactions Analysis

Fluorinated aromatic compounds participate in various chemical reactions. The oxidative polymerization of 2-fluoro-6-(3-methyl-2-butenyl)phenol, for example, yields a specific polymeric product . The reactivity of such compounds can be influenced by the fluorine atoms, which can affect the electron distribution within the molecule. The synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester demonstrate the potential for nucleophilic substitution and cyclization reactions . These reactions could be relevant when considering the chemical behavior of 2'-Fluoro-3-(2-methylphenyl)propiophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often unique due to the strong electronegativity of fluorine. The thermal degradation of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes indicates high thermal stability . Spectroscopic studies, such as those performed on 4{E-[(2-fluorophenyl)imino]methyl}-2-methoxyphenol, provide detailed information on the vibration frequencies and molecular geometry, which are crucial for understanding the properties of the compound . These properties are important when considering the applications and behavior of 2'-Fluoro-3-(2-methylphenyl)propiophenone in various environments.

Scientific Research Applications

1. Polymer Synthesis and Properties

2'-Fluoro-3-(2-methylphenyl)propiophenone has applications in the field of polymer science. It has been utilized in the preparation and oxidative polymerization to yield various polymeric materials. For example, 2-fluoro-6-(3-methyl-2-butenyl)phenol, a related compound, has been used to produce polymers with copper-pyridine catalysts, leading to the formation of poly[oxy-2-fluoro-6-(3-methyl-2-butenyl)-1,4-phenylene] (Hyun, Nishide, Tsuchida, & Yamada, 1988). This demonstrates the potential of fluorinated compounds in creating materials with unique properties.

2. Material Science and Liquid Crystal Displays

In material science, particularly in the development of liquid crystal displays (LCDs), derivatives of 2'-Fluoro-3-(2-methylphenyl)propiophenone have shown promising results. Studies have shown that certain fluorinated phenols, when combined with other compounds, can promote effective photoalignment of commercial nematic liquid crystals, enhancing the performance and quality of LCDs (Hegde, Ata Alla, Matharu, & Komitov, 2013).

3. Electrochemical Applications

The electrocatalytic hydrogenation of derivatives of 2'-Fluoro-3-(2-methylphenyl)propiophenone has been investigated for applications in electrochemistry. Research has shown the feasibility of hydrogenating certain fluoro-substituted acrylic acids, like 2-(2-fluoro-4-biphenyl) propenoic acid, at a nickel cathode, which can lead to the formation of valuable chemical compounds like flurbiprofen (Raju, Damodar, & Reddy, 2002).

4. Chemical Synthesis and Characterization

2'-Fluoro-3-(2-methylphenyl)propiophenone is also valuable in the synthesis and characterization of novel chemical compounds. For instance, the synthesis of fluorinated chirons and their stereoselective reactions have been studied, showcasing the role of fluorinated compounds in producing structurally complex and potentially bioactive molecules (Arnone et al., 1995).

5. High-Performance Polymer Development

Finally, 2'-Fluoro-3-(2-methylphenyl)propiophenone derivatives have been used in the development of high-performance polymers. These polymers exhibit good solubility and thermal properties, making them suitable for applications in engineering plastics and membrane materials. The synthesis of such polymers demonstrates the versatility of fluorinated compounds in creating materials with specific, desirable properties (Xiao et al., 2003).

Safety And Hazards

2’-Fluoro-3-(2-methylphenyl)propiophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid that can cause skin irritation and serious eye irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

1-(2-fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO/c1-12-6-2-3-7-13(12)10-11-16(18)14-8-4-5-9-15(14)17/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWNHIQOFLOIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644032
Record name 1-(2-Fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Fluoro-3-(2-methylphenyl)propiophenone

CAS RN

898789-70-3
Record name 1-(2-Fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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